N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S2/c1-12-2-5-14(10-16(12)22)24-18(27)11-30-21-25-17-8-9-29-19(17)20(28)26(21)15-6-3-13(23)4-7-15/h2-7,10H,8-9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYDHZNJUFNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.87 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClFN3O2S |
| Molecular Weight | 436.87 g/mol |
| LogP | 4.7857 |
| Polar Surface Area | 58.07 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets involved in cancer progression. Studies indicate that it may inhibit key signaling pathways associated with tumor growth and proliferation, particularly through the modulation of protein kinases and other enzymes involved in cell cycle regulation.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases that are crucial for cancer cell survival and proliferation.
- Interference with Cell Cycle Regulation : By affecting the phosphorylation states of critical proteins, it can induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound promotes programmed cell death in malignant cells through intrinsic apoptotic pathways.
Biological Activity and Efficacy
Research studies have demonstrated the efficacy of this compound in various cancer models:
In Vitro Studies
In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 μM across different cancer cell lines including breast and lung cancer models.
In Vivo Studies
In vivo studies using xenograft models have further confirmed the anticancer potential:
- Tumor Growth Inhibition : Treatment with the compound resulted in a marked reduction in tumor volume compared to control groups.
Case Studies
- Breast Cancer Model : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.
- Lung Cancer Model : In a separate study involving A549 lung cancer cells, treatment led to decreased migration and invasion capabilities, suggesting its potential utility in preventing metastasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Key Observations :
- Substituent Effects : The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl (e.g., ) or trifluoromethyl () substituents in analogues. Fluorine’s electronegativity may enhance metabolic stability compared to bulkier groups like p-tolyl ().
- Thermal Stability : Compounds like 2e () exhibit melting points >300°C, suggesting high crystallinity and stability, likely due to strong intermolecular interactions from chloro and methyl groups.
- Synthetic Efficiency: Yields for similar compounds range from 60–90% (), with reflux conditions in ethanol or acetonitrile being common ().
Spectroscopic and Analytical Comparisons
- NMR Data : For analogues like 2e (), ¹H NMR signals at δ 7.45–7.20 ppm confirm aromatic protons, while δ 2.30–2.50 ppm corresponds to methyl groups. The target compound’s 4-fluorophenyl group would show distinct ¹⁹F NMR shifts (~-115 ppm for para-fluorine).
- Mass Spectrometry : HRMS data for compound 11d () matches calculated molecular weights (error <5 ppm), suggesting reliable structural confirmation protocols for the target compound.
Bioactivity Correlations
- Anticancer Potential: Pyrimidinone derivatives with chloro/fluoro substituents (e.g., ) are often screened for kinase inhibition. The p-tolyl group in may enhance lipophilicity, improving membrane permeability compared to the target compound’s 4-fluorophenyl group.
- Antimicrobial Activity : Thioacetamide-linked compounds () exhibit moderate activity against Gram-positive bacteria, suggesting the target compound merits similar testing.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis requires multi-step reactions with strict control of temperature (typically 60–100°C), solvent selection (e.g., DMF or dichloromethane), and reaction time. Key steps include thioamide bond formation and cyclization of the thieno[3,2-d]pyrimidine core. Reducing agents like sodium borohydride or oxidizing agents (H₂O₂) may be employed for functional group transformations. Post-synthesis purification via column chromatography or recrystallization is critical to eliminate byproducts such as unreacted intermediates or dimerized species .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize peaks for the thieno[3,2-d]pyrimidine core (e.g., δ 6.7–7.5 ppm for aromatic protons, δ 2.1–2.5 ppm for methyl groups).
- IR Spectroscopy : Look for C=O stretching (~1680–1720 cm⁻¹) and S-C=S vibrations (~650–750 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with the acetamide and fluorophenyl groups .
Q. What functional groups in this compound are most likely to influence its biological activity, and how can their electronic effects be experimentally validated?
- Methodological Answer : The thioacetamide linker, 4-fluorophenyl group, and thieno[3,2-d]pyrimidin-4-one core are critical. Use Hammett substituent constants (σ) to predict electron-withdrawing/donating effects of substituents. Experimental validation involves synthesizing analogs (e.g., replacing -F with -Cl or -OCH₃) and comparing bioactivity via kinase inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models (e.g., cancer cell lines vs. in vivo models)?
- Methodological Answer : Conduct cross-model validation using standardized protocols (e.g., identical dosing regimens and endpoint measurements). For example, if in vitro studies show apoptosis induction but in vivo results are inconsistent, assess pharmacokinetic parameters (bioavailability, metabolic stability) and tissue penetration using LC-MS/MS. Compare results to structural analogs (e.g., from ’s table) to identify substituent-dependent trends .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) given this compound’s complex heterocyclic framework?
- Methodological Answer :
- Systematic Substitution : Modify substituents on the phenyl rings (e.g., 4-fluorophenyl → 4-chlorophenyl) and thieno[3,2-d]pyrimidine core.
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and identify key binding interactions (e.g., with kinase ATP-binding pockets).
- Bioactivity Correlation : Test analogs against a panel of targets (e.g., EGFR, VEGFR) to link structural features to potency .
Q. How can researchers identify and characterize degradation products under physiological conditions, and what analytical workflows are recommended?
- Methodological Answer : Expose the compound to simulated physiological conditions (pH 7.4, 37°C) and analyze degradation via:
- LC-HRMS : Identify hydrolyzed products (e.g., cleavage of the thioacetamide bond).
- Stability Studies : Monitor changes in NMR spectra over time (e.g., loss of fluorine signals due to defluorination). Compare degradation pathways to structurally related thienopyrimidines .
Q. What experimental approaches can elucidate synergistic effects when this compound is used in combination therapies?
- Methodological Answer : Perform dose-matrix assays (e.g., checkerboard or Chou-Talalay methods) with standard chemotherapeutics (e.g., cisplatin, paclitaxel). Use SynergyFinder software to calculate combination indices (CI). Validate mechanisms via Western blotting for apoptosis markers (e.g., caspase-3) or phospho-kinase arrays .
Q. How can researchers address solubility limitations in aqueous systems for in vitro assays?
- Methodological Answer : Optimize solvent systems using co-solvents (e.g., DMSO:PBS mixtures ≤1%) or nanoformulation (e.g., liposomal encapsulation). Characterize solubility via dynamic light scattering (DLS) and validate bioactivity retention using cell viability assays .
Q. What predictive modeling tools are most reliable for estimating this compound’s ADMET properties, and how can in silico results be experimentally validated?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 for predictions (e.g., logP, CYP450 inhibition). Validate via:
- Caco-2 Permeability Assays : For intestinal absorption.
- Microsomal Stability Tests : For metabolic clearance rates.
- hERG Binding Assays : For cardiac toxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
